5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
The synthesis of 5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route starts with the reaction of a suitable hydrazine derivative with a β-keto ester to form the pyrazole ring. The resulting intermediate is then alkylated with a pyrrolidine derivative under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrazole ring may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine include other pyrazole derivatives and pyrrolidine-containing molecules. For example:
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole core but differ in their substituents, leading to different biological activities.
Pyrrolidine-containing molecules: Compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione have similar structural features but may exhibit different pharmacological properties due to variations in their functional groups
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
5-methyl-1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-9-8-10(11)12-14(9)7-6-13-4-2-3-5-13/h8H,2-7H2,1H3,(H2,11,12) |
InChI Key |
RPEPCIXSUQMMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCC2)N |
Origin of Product |
United States |
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